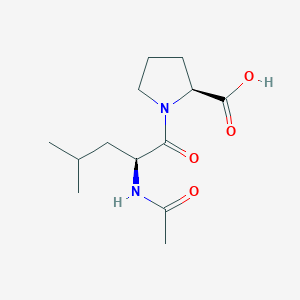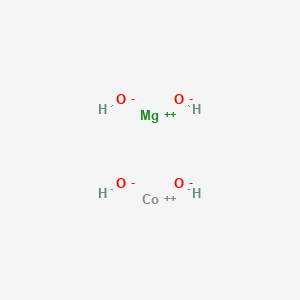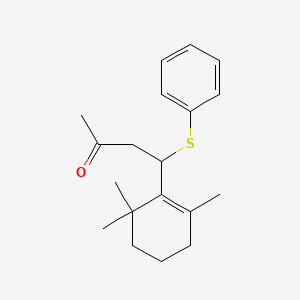
2-Butanone, 4-(phenylthio)-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanone, 4-(phenylthio)-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)- is an organic compound that belongs to the class of ketones It features a butanone backbone with a phenylthio group and a trimethylcyclohexenyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-(phenylthio)-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-butanone with a phenylthio reagent and a trimethylcyclohexenyl precursor under specific conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for optimizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butanone, 4-(phenylthio)-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with NaBH4 can produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Butanone, 4-(phenylthio)-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)- exerts its effects involves interactions with specific molecular targets and pathways. The phenylthio group may interact with enzymes or receptors, while the ketone and cyclohexenyl groups contribute to the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Butanone, 4-(methylthio)-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
- 2-Butanone, 4-(phenylthio)-4-(2,6,6-trimethylcyclohexyl)-
Uniqueness
Compared to similar compounds, 2-Butanone, 4-(phenylthio)-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)- is unique due to the presence of both the phenylthio and trimethylcyclohexenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications.
Propriétés
Numéro CAS |
61452-40-2 |
|---|---|
Formule moléculaire |
C19H26OS |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
4-phenylsulfanyl-4-(2,6,6-trimethylcyclohexen-1-yl)butan-2-one |
InChI |
InChI=1S/C19H26OS/c1-14-9-8-12-19(3,4)18(14)17(13-15(2)20)21-16-10-6-5-7-11-16/h5-7,10-11,17H,8-9,12-13H2,1-4H3 |
Clé InChI |
MUEPAPFBHYNUTI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(CCC1)(C)C)C(CC(=O)C)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Anthracene, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14591623.png)
![4H,5H-Pyrano[3,2-c][1]benzopyran-4,5-dione, 2,3-dihydro-2-phenyl-](/img/structure/B14591625.png)
![[(Tridecan-7-yl)selanyl]benzene](/img/structure/B14591632.png)

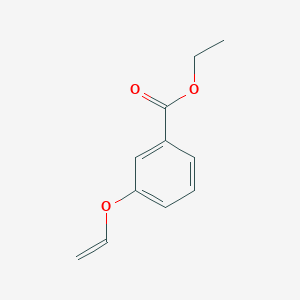
![1,2,5-Trimethyl-4-[2-(phenylsulfanyl)ethenyl]piperidin-4-ol](/img/structure/B14591651.png)
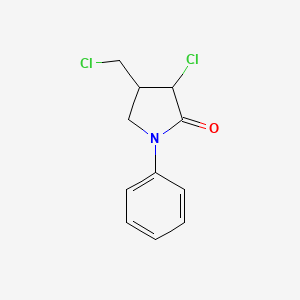
![(E)-1-Phenyl-2-[4-(triphenyl-lambda~5~-phosphanylidene)but-2-en-2-yl]diazene](/img/structure/B14591658.png)
![4-Nitro-2,6-bis[(phenylsulfanyl)methyl]phenol](/img/structure/B14591664.png)

![2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine](/img/structure/B14591689.png)

